

Kapurimycin A1: A Technical Overview of its Chemical Structure and Molecular Formula

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kapurimycin A1 is a naturally occurring antibiotic that has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a detailed examination of the chemical structure and molecular formula of **Kapurimycin A1**, consolidating available data to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Molecular Identity and Physicochemical Properties

Kapurimycin A1 is characterized by the molecular formula C₂₇H₂₆O₉.[1][2] This composition gives it a calculated molecular weight of 494.49 g/mol .[1] The compound's structure was elucidated through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]



Property	Value	Source
Molecular Formula	C27H26O9	[1][2]
Molecular Weight	494.49 g/mol	[1]
Appearance	Yellow powder	N/A
Solubility	Soluble in methanol, ethanol, acetone, and ethyl acetate; Insoluble in water and nhexane	N/A

Chemical Structure

The chemical structure of **Kapurimycin A1** reveals a complex polyketide framework. Its IUPAC name is 2-[8-(acetyloxy)-12-hydroxy-2-(2-methyl-3-propyloxiran-2-yl)-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid.[1] The molecule features a fused ring system with multiple stereocenters, highlighting the intricate biosynthesis of this natural product.

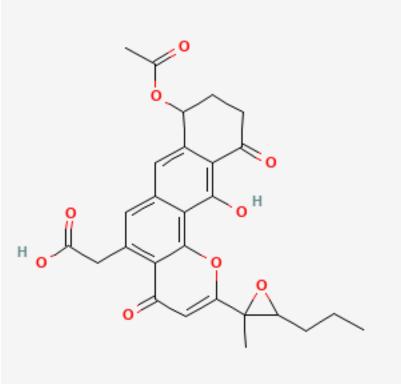


Figure 1: 2D Chemical Structure of

Kapurimycin A1.



Experimental Data for Structural Elucidation

The definitive structure of **Kapurimycin A1** was established through rigorous spectroscopic analysis. While the complete raw data from the original publication is not readily available, this section outlines the key experimental methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity and stereochemistry of **Kapurimycin A1**. The chemical shifts and coupling constants of the protons and carbons in the molecule provided the necessary information to piece together its complex architecture.

Experimental Protocol (General): High-resolution ¹H and ¹³C NMR spectra would have been acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences, including one-dimensional ¹H and ¹³C acquisitions, along with two-dimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would have been utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of **Kapurimycin A1**.

Experimental Protocol (General): High-resolution mass spectrometry (HRMS), likely using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), would have been used to obtain an accurate mass measurement of the molecular ion. This data would be crucial for confirming the molecular formula C₂₇H₂₆O₉. Fragmentation patterns observed in the mass spectrum would provide additional structural information, corroborating the data obtained from NMR spectroscopy.

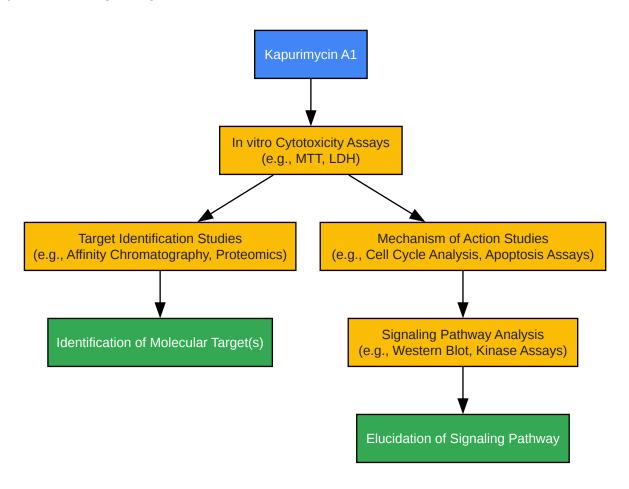
Biological Activity and Potential Signaling Pathways



Kapurimycin A1 has demonstrated significant biological activity. It exhibits inhibitory effects against Gram-positive bacteria, displays cytotoxicity towards cultured mammalian cells, and shows potent antitumor activity against the mouse leukemia P388 cell line.[3]

The precise mechanism of action and the specific signaling pathways modulated by **Kapurimycin A1** are not yet fully elucidated in publicly available literature. However, based on its cytotoxic and antitumor properties, it is plausible that **Kapurimycin A1** may interfere with fundamental cellular processes such as DNA replication, transcription, or protein synthesis. Its activity against cancer cell lines suggests a potential interaction with pathways critical for cell proliferation and survival. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

Below is a generalized workflow for investigating the mechanism of action of a novel antitumor compound like **Kapurimycin A1**.



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Workflow for Mechanism of Action Studies.



Conclusion

Kapurimycin A1 represents a promising natural product with significant biological activities. This guide has summarized the key technical details regarding its chemical structure and molecular formula, providing a foundational resource for the scientific community. The elucidation of its precise mechanism of action and the signaling pathways it modulates remains a compelling area for future investigation, which could unlock its full therapeutic potential.

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